molecular formula C22H23N3O5S B11441065 dimethyl 2-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonothioyl]amino}terephthalate

dimethyl 2-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonothioyl]amino}terephthalate

Cat. No.: B11441065
M. Wt: 441.5 g/mol
InChI Key: YFBMUBWURXPHQP-UHFFFAOYSA-N
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Description

Dimethyl 2-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonothioyl]amino}terephthalate is a complex organic compound with a unique structure that includes a fused diazocin ring system

Preparation Methods

The synthesis of dimethyl 2-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonothioyl]amino}terephthalate typically involves multiple steps. One common synthetic route includes the condensation of 3-aryl-5-thio-1,2,4-triazoles with 2-bromodimedone in a solvent such as tetrahydrofuran (THF) or benzene. This reaction yields intermediate compounds, which are then subjected to thermal dehydration in the presence of polyphosphoric acid (PPA) and anhydrous ethanol to form the final product .

Chemical Reactions Analysis

Dimethyl 2-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonothioyl]amino}terephthalate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications. In medicinal chemistry, it is explored for its potential as a therapeutic agent due to its unique structural features. It is also used in materials science for the development of novel materials with specific properties. Additionally, it serves as a building block for the synthesis of other complex molecules in organic chemistry .

Mechanism of Action

The mechanism of action of dimethyl 2-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonothioyl]amino}terephthalate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact pathways and targets are still under investigation, but they are believed to involve modulation of enzyme activity and receptor binding .

Comparison with Similar Compounds

Dimethyl 2-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonothioyl]amino}terephthalate can be compared to other similar compounds, such as 2-aryl-6,6-dimethyl-8-oxo-5,6,7,8-tetrahydro-1,2,4-triazolo[3,2-b]benzothiazoles. These compounds share structural similarities but differ in their specific functional groups and overall reactivity. The uniqueness of this compound lies in its fused diazocin ring system, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C22H23N3O5S

Molecular Weight

441.5 g/mol

IUPAC Name

dimethyl 2-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioyl)amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C22H23N3O5S/c1-29-20(27)14-6-7-16(21(28)30-2)17(9-14)23-22(31)24-10-13-8-15(12-24)18-4-3-5-19(26)25(18)11-13/h3-7,9,13,15H,8,10-12H2,1-2H3,(H,23,31)

InChI Key

YFBMUBWURXPHQP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=S)N2CC3CC(C2)C4=CC=CC(=O)N4C3

Origin of Product

United States

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